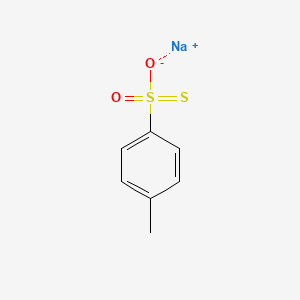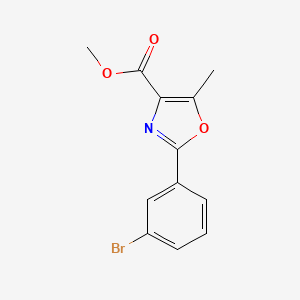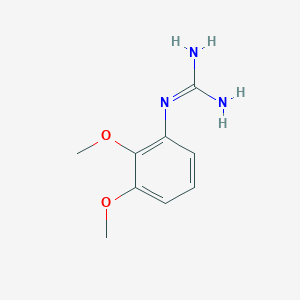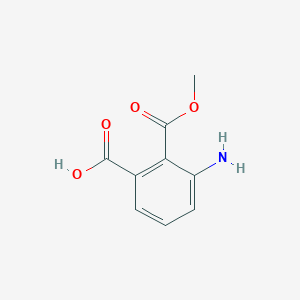
Benzenesulfonothioic acid, 4-methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonothioic acid, 4-methyl-, sodium salt is a chemical compound with the molecular formula C7H7NaO2S2. It is also known as sodium p-toluenethiosulfonate. This compound is characterized by the presence of a sulfonothioic acid group attached to a benzene ring with a methyl group at the para position. It is commonly used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonothioic acid, 4-methyl-, sodium salt can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium sulfide. The reaction typically involves the following steps:
- Dissolve sodium sulfide in water and add toluene.
- Gradually add p-toluenesulfonyl chloride to the mixture while maintaining the temperature between 30-40°C.
- After the addition is complete, maintain the temperature at 50-55°C for 2 hours.
- Increase the temperature to 70°C and maintain for 1 hour.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonothioic acid, 4-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The sulfonothioic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzenesulfonothioic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonothioic acid, 4-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonothioic acid, 4-methyl-, sodium salt involves its interaction with various molecular targets. The sulfonothioic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonothioic acid, sodium salt: Similar structure but without the methyl group.
Benzenesulfonic acid, sodium salt: Lacks the thio group.
Toluene-4-sulfonic acid, sodium salt: Similar structure but lacks the thio group.
Uniqueness
Benzenesulfonothioic acid, 4-methyl-, sodium salt is unique due to the presence of both the sulfonothioic acid group and the methyl group at the para position. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
3753-27-3 |
|---|---|
Formule moléculaire |
C7H7NaO2S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
sodium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
HRILWXJIWQHJMT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)





![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)


![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)
